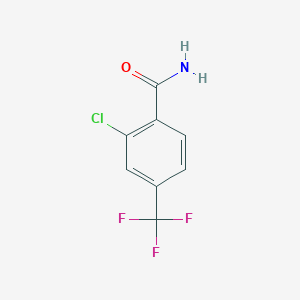

2-Chloro-4-(trifluoromethyl)benzamide

Vue d'ensemble

Description

The compound 2-Chloro-4-(trifluoromethyl)benzamide is a chemical of interest in various fields of research, particularly due to its potential applications in medicinal chemistry and agriculture. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds, which can help infer some properties and characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, hydrolytic cleavage, and condensation reactions. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound with a similar trifluoromethyl group and chlorine substitution, was achieved through the cyclization of a thiourea derivative followed by hydrolytic cleavage . This suggests that the synthesis of this compound could involve similar strategies, utilizing functional group interconversions and protective group strategies to achieve the desired substitution pattern.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined using this method, revealing that it belongs to the monoclinic space group . Similarly, the molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was elucidated from single-crystal X-ray diffraction data . These studies indicate that detailed molecular structure analysis of this compound could be performed using X-ray crystallography to reveal its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to this compound has been explored in various contexts. For instance, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization indicates that the chloro and trifluoromethyl groups can participate in chemical transformations leading to heterocyclic systems . This suggests that this compound could also undergo similar reactions, potentially leading to the formation of novel compounds with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from spectroscopic and computational studies. For example, the vibrational frequencies and chemical shifts of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were computed using DFT methods and compared with experimental data, showing strong agreement . Additionally, the electronic properties such as excitation energies and oscillator strengths were computed using TDDFT methodology . These computational studies provide a framework for predicting the properties of this compound, which could be expected to exhibit similar spectral characteristics and electronic behavior due to the presence of the benzamide moiety and halogen substitutions.

Applications De Recherche Scientifique

1. Antituberculosis Drug Development

2-Chloro-4-(trifluoromethyl)benzamide is utilized as a precursor for synthesizing benzothiazinones, a new class of antituberculosis drug candidates. The crystal and molecular structures of related compounds are key in developing effective treatments for tuberculosis (Richter et al., 2021).

2. Biological Activity Analysis

This compound is also involved in studies analyzing a range of biological activities. For instance, investigations into the biological activity against mycobacterial, bacterial, and fungal strains, as well as activity related to the inhibition of photosynthetic electron transport in chloroplasts, are conducted using derivatives of this chemical (Imramovský et al., 2011).

3. Anti-Tubercular Compound Synthesis

The compound plays a role in the synthesis of anti-tubercular scaffolds. Research in this area includes the synthesis of novel derivatives and their evaluation for anti-tubercular activity, contributing significantly to tuberculosis treatment research (Nimbalkar et al., 2018).

4. Insect Control Research

Research has been conducted on derivatives of this compound for controlling mosquito populations. These studies evaluate the compound's effectiveness in inhibiting mosquito development, offering potential solutions for pest control (Schaefer et al., 1978).

5. Melanoma Cytotoxicity Studies

Derivatives of this compound are also studied for their potential in targeted drug delivery for melanoma treatment. These studies involve synthesizing and testing benzamide derivatives conjugated with alkylating cytostatics, focusing on their toxicity against melanoma cells (Wolf et al., 2004).

6. Investigating Intermolecular Interactions

The compound is used in studies investigating halogen-involved intermolecular interactions and the existence of isostructurality in the crystal packing of benzamides. This research enhances understanding of the crystallographic and structural characteristics of such compounds (Mondal et al., 2018).

7. Anticancer Agent Development

It is also utilized in the development of potential anticancer agents, such as in the synthesis and testing of niclosamide derivatives against a variety of human cancer cells, contributing to the field of cancer research (Tang et al., 2017).

8. Electronic and Dielectric Properties Analysis

Research into the electronic and dielectric properties of benzamide derivatives, including chlorinated phenyl benzamides, is conducted to understand their potential applications in various technological fields (Sreepad, 2016).

Safety and Hazards

The safety data sheet for a similar compound, Chloro-4-(trifluoromethyl)pyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

It’s known that compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards various enzymes .

Mode of Action

It’s suggested that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can improve drug potency towards certain enzymes, such as reverse transcriptase, by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that benzylic halides typically react via an sn2 pathway, and 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Result of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs .

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKMHYWFFNKDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346181 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254880-52-9 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)